

# Structural basis of Tead-IN-2 binding to TEAD proteins

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide to the Structural Basis of Tead-IN-2 Binding to TEAD Proteins

### **Introduction: TEAD Proteins as Therapeutic Targets**

The Transcriptional Enhanced Associate Domain (TEAD) family of proteins, comprising TEAD1, TEAD2, TEAD3, and TEAD4, are highly conserved transcription factors that serve as the final nuclear effectors of the Hippo signaling pathway.[1][2] Structurally, TEAD proteins feature a conserved N-terminal TEA DNA-binding domain and a C-terminal YAP-binding domain (YBD) which facilitates interaction with transcriptional co-activators.[1][3][4] TEADs themselves lack intrinsic transcriptional activation ability and require binding to co-activators, most notably Yes-associated protein (YAP) and its paralog, the transcriptional co-activator with PDZ-binding motif (TAZ).[1][5]

In a state of Hippo pathway inactivation, common in various cancers, unphosphorylated YAP/TAZ translocates to the nucleus, binds to TEADs, and drives the expression of genes that promote cell proliferation, survival, and tumorigenesis.[2][5] A critical feature of the TEAD YBD is a central, hydrophobic lipid-binding pocket. Post-translational S-palmitoylation at a conserved cysteine residue within this pocket is crucial for TEAD stability and its interaction with YAP/TAZ.[6][7] This pocket has emerged as a key druggable site for inhibiting the oncogenic output of the Hippo pathway. **Tead-IN-2** represents a novel therapeutic strategy that, instead of merely inhibiting TEAD, targets it for complete degradation.



## Mechanism of Action: Tead-IN-2 as a TEAD Degrader

**Tead-IN-2** is a heterobifunctional molecule, also known as a chemical inducer of protein degradation (CIDE) or proteolysis-targeting chimera (PROTAC).[8][9][10] Its mechanism is not based on traditional occupancy-driven inhibition but on an event-driven process that hijacks the cell's own protein disposal machinery.

The molecule consists of three key components as detailed in patent WO2022120355A1:

- A TEAD Binding Moiety (TBM): This "warhead" is designed to specifically bind to a TEAD protein, likely within the central lipid pocket.[8][11]
- A Ligase Binding Moiety (LBM): This part of the molecule binds to an E3 ubiquitin ligase, such as Cereblon (CRBN).[12][13]
- A Linker (L): A chemical linker connects the TBM and LBM, bridging the TEAD protein and the E3 ligase into a ternary complex.[8][11]

The formation of this TEAD-linker-E3 ligase complex brings the TEAD protein into close proximity with the E3 ligase, which then tags the TEAD protein with a polyubiquitin chain. This chain acts as a signal for the proteasome, which recognizes and subsequently degrades the entire TEAD protein.[9][10] This degradation-based approach offers a more sustained and profound suppression of TEAD function compared to simple inhibition.





Click to download full resolution via product page

**Tead-IN-2** hijacks the ubiquitin-proteasome system.



### **Structural Basis of Binding**

As of late 2025, a public co-crystal structure of **Tead-IN-2** specifically bound to a TEAD protein has not been released. However, based on the mechanism of related TEAD inhibitors and degraders, the structural basis of binding can be confidently inferred.[7][14][15]

The TEAD Binding Moiety of **Tead-IN-2** targets the highly conserved central lipid-binding pocket within the C-terminal YAP-binding domain (YBD). The YBD itself adopts a stable immunoglobulin-like  $\beta$ -sandwich fold.[3][16] This pocket is where a palmitate group covalently attaches to a conserved cysteine residue (Cys359 in TEAD1), a modification essential for TEAD stability and its interaction with YAP.

By occupying this critical pocket, the **Tead-IN-2** molecule anchors itself to the TEAD protein. Crystal structures of other small molecules, such as the covalent inhibitor K-975, confirm that this pocket is an accessible and druggable site.[15] These structures show the inhibitor directly binding to the conserved cysteine, physically occupying the space required for palmitoylation and allosterically disrupting the conformation required for high-affinity YAP/TAZ binding. For a degrader like **Tead-IN-2**, this binding serves primarily to tether the entire protein for destruction.

## **Quantitative Data on TEAD Inhibitors and Degraders**

Quantitative data for **Tead-IN-2** specifically is limited. However, data for a closely related compound and other TEAD degraders provide context for the potency of this therapeutic class.



| Compound<br>Name                 | Туре      | Target/Assay                            | IC50 / DC50    | Reference                               |
|----------------------------------|-----------|-----------------------------------------|----------------|-----------------------------------------|
| YAP/TAZ-TEAD-<br>IN-2            | Inhibitor | TEAD<br>Transcriptional<br>Activity     | 1.2 nM         | MedchemExpres<br>s                      |
| MDA-MB-231<br>Cell Proliferation | 4.4 μΜ    | MedchemExpres<br>s                      |                |                                         |
| Tead Degrader<br>Cmpd 16         | Degrader  | TEAD Reporter Assay / Proliferation     | > 0.5 μM       | Patent<br>WO2022120355<br>A1[8]         |
| KG-FP-003                        | Degrader  | NCI-H226 Cell<br>Proliferation          | 27 ± 7 nM      | Discovery of a Potent TEAD Degrader[12] |
| MSTO-211H Cell<br>Proliferation  | 47 ± 5 nM | Discovery of a Potent TEAD Degrader[12] |                |                                         |
| PROTAC 40<br>(H122)              | Degrader  | TEAD1<br>Degradation                    | < 10 nM (DC50) | Selective Degradation of TEADs[13]      |

## The Hippo-YAP-TEAD Signaling Pathway

Understanding the binding of **Tead-IN-2** requires context within its native signaling pathway. The Hippo pathway is a kinase cascade that ultimately controls the phosphorylation state of YAP and TAZ. When the pathway is active, LATS1/2 kinases phosphorylate YAP/TAZ, leading to their sequestration in the cytoplasm and subsequent degradation. When the pathway is inactive, YAP/TAZ remain unphosphorylated, enter the nucleus, and bind to TEADs to activate transcription. **Tead-IN-2** acts at the final step, destroying the TEAD transcription factor itself, thereby rendering nuclear YAP/TAZ inert.





Click to download full resolution via product page

The Hippo pathway and the point of intervention for **Tead-IN-2**.



### **Experimental Protocols**

The characterization of a molecule like **Tead-IN-2** involves a suite of biophysical, biochemical, and cell-based assays.

## Protocol 1: X-ray Crystallography of a TEAD-Inhibitor Complex

This protocol provides a general framework for determining the atomic structure of a TEAD protein bound to a small molecule inhibitor or binding moiety.

- Protein Expression and Purification:
  - Clone the human TEAD YBD (e.g., TEAD2 residues 217-447) into an expression vector (e.g., pGEX or pET) with a purification tag (e.g., GST or His).[3]
  - Transform the plasmid into E. coli (e.g., BL21(DE3) strain).
  - Grow cells in LB media at 37°C to an OD<sub>600</sub> of 0.6-0.8.
  - Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow at a lower temperature (e.g., 18°C) overnight.
  - Harvest cells by centrifugation, resuspend in lysis buffer, and lyse by sonication.
  - Purify the protein using affinity chromatography (e.g., Ni-NTA or Glutathione Sepharose).
  - Cleave the tag using a specific protease (e.g., TEV or Thrombin) and further purify the TEAD YBD using ion exchange and size-exclusion chromatography to ensure high purity (>95%).[17]
- Crystallization:
  - Concentrate the purified TEAD YBD to 10-20 mg/mL.[18]
  - Incubate the protein with a 2- to 5-fold molar excess of the compound (e.g., the TEAD-binding moiety of Tead-IN-2) for 1-2 hours on ice.



- Set up crystallization trials using the hanging drop vapor diffusion method. Mix 1 μL of the protein-compound complex with 1 μL of reservoir solution from a sparse-matrix screen (e.g., Hampton Research Crystal Screen HT).
- Incubate plates at a constant temperature (e.g., 20°C) and monitor for crystal growth over several days to weeks.
- Data Collection and Structure Determination:
  - Cryo-protect suitable crystals by briefly soaking them in a reservoir solution supplemented with a cryoprotectant (e.g., 25% glycerol).
  - Flash-cool the crystals in liquid nitrogen.
  - Collect X-ray diffraction data at a synchrotron source.
  - Process the diffraction data and solve the structure using molecular replacement with a known TEAD structure (e.g., PDB: 3L15) as a search model.
  - Refine the model against the experimental data, building the compound into the observed electron density map.

## Protocol 2: Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction

This assay determines if a compound disrupts the interaction between YAP and TEAD within a cellular context.[7][19]

- Cell Culture and Treatment:
  - Culture cells with high endogenous YAP/TEAD activity (e.g., NCI-H226 mesothelioma cells) to ~80% confluency.
  - Treat cells with the test compound (e.g., Tead-IN-2) or a vehicle control (e.g., DMSO) at various concentrations for a specified time (e.g., 24 hours).
- Cell Lysis:



- Wash cells with ice-cold PBS.
- Lyse cells on ice using a non-denaturing Co-IP lysis buffer (e.g., containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors).
   [20]
- Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.
- Immunoprecipitation:
  - Determine the protein concentration of the supernatant.
  - Pre-clear the lysate by incubating with Protein A/G agarose/magnetic beads for 1 hour at 4°C.
  - Incubate 1-2 mg of pre-cleared lysate with an antibody against the "bait" protein (e.g., antipan-TEAD antibody) overnight at 4°C with gentle rotation.
  - Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 2-4 hours to capture the immune complexes.
- Washing and Elution:
  - Pellet the beads by centrifugation and discard the supernatant.
  - Wash the beads 3-5 times with ice-cold Co-IP lysis buffer to remove non-specific binders.
  - Elute the protein complexes from the beads by resuspending them in SDS-PAGE loading buffer and boiling for 5-10 minutes.
- Analysis by Western Blot:
  - Separate the eluted proteins by SDS-PAGE.
  - Transfer proteins to a PVDF membrane.







 Probe the membrane with primary antibodies against the "prey" protein (anti-YAP) and the "bait" protein (anti-TEAD) to confirm successful pulldown. A decrease in the coprecipitated YAP signal in the compound-treated lanes indicates disruption of the interaction.





Click to download full resolution via product page

Workflow for a Co-Immunoprecipitation (Co-IP) experiment.



### **Protocol 3: Cellular Thermal Shift Assay (CETSA)**

CETSA is a powerful method to verify direct target engagement of a compound in a complex cellular environment. It is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[21][22]

#### Cell Treatment:

- Culture cells of interest in multiple parallel plates or tubes.
- Treat the cells with the test compound (Tead-IN-2) or vehicle (DMSO) for a defined period (e.g., 1 hour).

#### Thermal Challenge:

- Heat the intact cells in a PCR cycler or water bath across a temperature gradient (e.g., from 37°C to 65°C) for a short duration (e.g., 3 minutes).[23]
- Cool the samples to room temperature.

#### Protein Extraction:

- Lyse the cells, for example, by repeated freeze-thaw cycles in a buffer containing protease inhibitors. This method avoids detergents that could interfere with protein aggregates.
- Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

#### Detection and Analysis:

- Collect the supernatant (soluble fraction).
- Analyze the amount of soluble TEAD protein remaining at each temperature point using Western blotting with a specific anti-TEAD antibody.
- Quantify the band intensities and plot them against temperature for both the vehicle- and compound-treated samples.



 A shift of the melting curve to a higher temperature in the compound-treated sample indicates that the compound has bound to and stabilized the TEAD protein, confirming target engagement.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. An evolutionary, structural and functional overview of the mammalian TEAD1 and TEAD2 transcription factors PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of the Hippo pathway transcription factor TEAD PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Structural insights into the YAP and TEAD complex PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the Hippo Pathway and Cancer through the TEAD Family of Transcription Factors PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity PMC [pmc.ncbi.nlm.nih.gov]
- 7. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Targeting the Hippo pathway in cancers via ubiquitination dependent TEAD degradation [elifesciences.org]
- 10. Targeting the Hippo pathway in cancers via ubiquitination dependent TEAD degradation [elifesciences.org]
- 11. WO2022120355A1 Tead degraders and uses thereof Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Selective Degradation of TEADs by a PROTAC Molecule Exhibited Robust Anticancer Efficacy In Vitro and In Vivo PubMed [pubmed.ncbi.nlm.nih.gov]







- 14. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting the Hippo Pathway: Development and Efficacy of a Novel TEAD Inhibitor in Malignant Pleural Mesothelioma [synapse.patsnap.com]
- 16. Structural and functional analysis of the YAP-binding domain of human TEAD2 PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 18. Protein XRD Protocols Crystallization of Proteins [sites.google.com]
- 19. assaygenie.com [assaygenie.com]
- 20. bitesizebio.com [bitesizebio.com]
- 21. The cellular thermal shift assay for evaluating drug target interactions in cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Cellular thermal shift assay Wikipedia [en.wikipedia.org]
- 23. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Structural basis of Tead-IN-2 binding to TEAD proteins].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8244943#structural-basis-of-tead-in-2-binding-to-tead-proteins]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com